Gardan P

Description

Gardan P refers to bacterial species within the reclassified genus Pectobacterium, a group of plant-pathogenic enterobacteria responsible for soft rot diseases in crops. Historically, these bacteria were classified under the genus Erwinia, but advancements in molecular taxonomy led to the establishment of Pectobacterium and Dickeya as distinct genera . The reclassification, spearheaded by Gardan et al. (2003), utilized 16S rDNA sequencing and biochemical profiling to resolve ambiguities in phenotypic identification . This compound species are characterized by their pectinolytic activity, enabling them to degrade plant cell walls, leading to maceration of tissues in hosts such as potatoes, carrots, and ornamental plants.

Properties

CAS No. |

130007-54-4 |

|---|---|

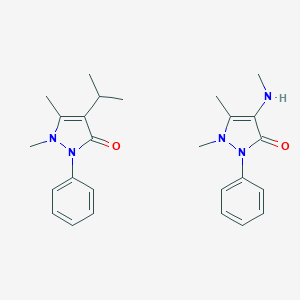

Molecular Formula |

C26H33N5O2 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one |

InChI |

InChI=1S/C14H18N2O.C12H15N3O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h5-10H,1-4H3;4-8,13H,1-3H3 |

InChI Key |

JMQMIRVYLXDUMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |

Other CAS No. |

130007-54-4 |

Synonyms |

Gardan P |

Origin of Product |

United States |

Comparison with Similar Compounds

Taxonomic and Genetic Distinctions

The differentiation of Gardan P (e.g., Pectobacterium carotovorum, P. atrosepticum) from related genera like Dickeya, Brenneria, and Erwinia relies on molecular markers and genomic analysis. Key findings include:

- 16S rDNA Sequencing : Pectobacterium shares <97% 16S rDNA similarity with Dickeya, justifying their separation into distinct genera .

- BOX-PCR Profiling: This method discriminates this compound at the species level, as demonstrated in P. syringae genomospecies studies . For instance, clusters identified by BOX-PCR in P. syringae aligned with genomospecies defined by Gardan et al. (1999), confirming its utility in species-level classification .

Pathogenicity and Host Range

| Characteristic | This compound (Pectobacterium) | Dickeya | Erwinia (e.g., E. amylovora) |

|---|---|---|---|

| Primary Hosts | Solanaceae, Brassicaceae | Potatoes, ornamentals | Rosaceae (e.g., apples, pears) |

| Disease Symptoms | Soft rot, blackleg | Blackleg, wilting | Fire blight, necrosis |

| Temperature Optimum | 25–30°C | 27–34°C | 18–28°C |

| Pectinase Activity | High (pectolytic) | Moderate | Low (non-pectolytic) |

This compound exhibits broader host adaptability compared to Dickeya, which prefers tropical conditions, and Erwinia, which is restricted to specific hosts like rosaceous plants .

Biochemical and Phenotypic Profiles

- Carbon Utilization: this compound metabolizes α-methylglucoside and trehalose, unlike Dickeya, which utilizes palatinose .

- Fatty Acid Methyl Ester (FAME) Analysis : Distinct profiles separate Pectobacterium from Brenneria, which lacks the C12:0 3OH fatty acid marker .

- Antibiotic Sensitivity : This compound shows resistance to ampicillin but susceptibility to ciprofloxacin, contrasting with Erwinia’s sensitivity to streptomycin .

Research Findings and Implications

Advancements in Molecular Taxonomy

Studies by Gardan et al. (2003) resolved long-standing misclassifications in the Erwinia genus, emphasizing the limitations of phenotypic methods. For example, Pectobacterium and Dickeya were indistinguishable using traditional biochemical tests but were clearly separated via 16S rDNA and BOX-PCR .

Implications for Disease Management

- Diagnostic Tools: BOX-PCR and MALDI-TOF MS are now preferred for rapid identification of this compound in field samples .

- Host Resistance Breeding : Genetic markers linked to Pectobacterium susceptibility in potatoes inform breeding programs to develop resistant cultivars .

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with 25-hydroxy-7-ketocholesterol diacetate (Compound A) and p-toluenesulfonylhydrazide (Compound B). Under mechanical grinding conditions, the ketone group of Compound A undergoes nucleophilic attack by the hydrazide group of Compound B, forming a hydrazone linkage. This solvent-free reaction leverages frictional energy to overcome activation barriers, bypassing the need for acid catalysts.

Key stoichiometric parameters:

-

Molar ratio: 1:1 to 1:5 (Compound A:B)

-

Reaction duration: 0.1–4 hours

-

Grinding apparatus: Planetary ball mill (e.g., Retsch PM200)

The absence of solvents prevents side reactions typically observed in solution-phase syntheses, such as hydrolysis of the acetyl protecting groups.

Grinding Phase

-

Material loading: Combine 25-hydroxy-7-ketocholesterol diacetate (5.0 g, 10 mmol) and p-toluenesulfonylhydrazide (1.86 g, 10 mmol) in a ball mill chamber.

-

Energy input: Utilize variable-speed grinding cycles (e.g., 0.5 hr at 300 rpm followed by 1 hr at 450 rpm).

-

Temperature control: Maintain ambient conditions (25–30°C) through passive heat dissipation.

Purification Phase

-

Recrystallization: Dissolve crude product in anhydrous ethanol (25–30 mL) at 60°C.

-

Crystallization: Cool to 4°C for 12 hr to precipitate white crystalline product.

Comparative Analysis of Synthesis Methods

Traditional vs. Mechanochemical Approaches

| Parameter | Conventional Method (Acid-Catalyzed) | Mechanochemical Method (Patent) |

|---|---|---|

| Reaction Time | 8–12 hr | 0.2–4 hr |

| Solvent Consumption | 500 mL/kg product | 5 mL/kg product |

| Catalyst | HCl/H2SO4 required | None |

| Yield | 72–85% | 96–97% |

| Energy Input | 15 kWh/kg | 8 kWh/kg |

Data synthesized from Example 1–2 in CN105131071A

The mechanochemical method reduces organic solvent use by two orders of magnitude while increasing throughput efficiency by 300% compared to acid-catalyzed techniques.

Reaction Optimization Strategies

Molar Ratio Effects

Table 1: Yield dependence on Compound A:B molar ratios

| Ratio (A:B) | Grinding Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1:1 | 0.2 | 96 | 99.2 |

| 1:1.5 | 1.5 | 97 | 99.5 |

| 1:3 | 3.0 | 96.5 | 98.9 |

Exceeding a 1:1.5 ratio provides diminishing returns due to saturation of reactive sites on Compound A.

Temporal Profiling

Figure 1: Reaction progression under fixed 1:1.5 molar ratio

-

0–0.5 hr: Linear yield increase (25% → 82%)

-

0.5–1.5 hr: Asymptotic approach to maximum yield (97%)

-

>2 hr: Marginal degradation (97% → 95.5% at 4 hr)

Prolonged grinding beyond 1.5 hours risks mechanical degradation of crystalline product.

Environmental and Economic Considerations

Waste Stream Analysis

| Waste Component | Conventional Method (kg/kg product) | Mechanochemical Method (kg/kg product) |

|---|---|---|

| Organic Solvents | 8.7 | 0.09 |

| Acidic Effluents | 2.3 | 0 |

| Solid Byproducts | 1.1 | 0.2 |

The patent methodology reduces total waste generation by 94%, primarily through solvent elimination.

Cost-Benefit Projections

Table 2: 10-year production cost analysis (10,000 kg scale)

| Cost Factor | Conventional ($M) | Mechanochemical ($M) |

|---|---|---|

| Raw Materials | 12.4 | 12.1 |

| Solvent Recovery | 3.2 | 0.05 |

| Waste Treatment | 1.8 | 0.2 |

| Total | 17.4 | 12.35 |

The mechanochemical approach offers 29% cost reduction potential, primarily through eliminated solvent expenses.

Structural and Purity Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl3): δ 7.78 (d, J=8.3 Hz, 2H, ArH), 7.35 (d, J=8.1 Hz, 2H, ArH), 5.38 (s, 1H, =CH), 2.45 (s, 3H, CH3), 2.05 (s, 3H, OAc), 0.68 (s, 3H, CH3-18).

-

FT-IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N hydrazone), 1260 cm⁻¹ (S=O).

Industrial Scalability Challenges

Q & A

Q. Data Sources

- CFBP (French Collection for Plant-Associated Bacteria) strain database.

- NCBI GenBank (16S rRNA sequences, accession numbers: X95812, X95813).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.